molecular formula C21H22N2O4 B13223688 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B13223688
M. Wt: 366.4 g/mol
InChI Key: YVLWSGLWBLVBDK-UHFFFAOYSA-N
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Description

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid is a complex organic compound known for its unique structure and properties. It is often used in peptide synthesis and serves as a protecting group for amino acids. The compound’s structure includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, typically using a base like piperidine, to yield the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid apart is its specific structure, which combines the protective Fmoc group with a piperidine ring and a carboxylic acid group. This unique combination makes it particularly useful in peptide synthesis, offering both stability and ease of removal .

Biological Activity

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid (commonly referred to as Fmoc-Dab-OH) is a synthetic amino acid derivative that has garnered attention in biochemical research, particularly in the context of drug development and peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and the mechanisms underlying its activity.

  • Molecular Formula: C19H20N2O4
  • Molecular Weight: 340.38 g/mol
  • CAS Number: 161420-87-7
  • Purity: >98% (HPLC)
  • Appearance: White to light yellow powder

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of bioactive peptides. The Fmoc group facilitates the formation of peptide bonds while protecting the amino group during synthesis. Upon deprotection, the resulting peptides can exhibit various biological activities, including:

  • Anticancer Activity : Certain peptides synthesized using Fmoc-Dab-OH have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For instance, compounds derived from this amino acid have been evaluated for their selective inhibition of HDAC isoforms, demonstrating IC50 values ranging from 14 to 67 nM against specific HDACs .
  • Antiviral Properties : Research has indicated that modifications of piperidine derivatives can lead to compounds with antiviral activities against viruses such as HIV and enteroviruses. These compounds interact with viral glycoproteins, thereby inhibiting cellular entry .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

HDAC Inhibition Studies

A notable study investigated the efficacy of azumamide derivatives, which include structures similar to those derived from Fmoc-Dab-OH, against various HDAC isoforms. The results highlighted that azumamides C and E were significantly more potent than their carboxyamide counterparts, suggesting that structural modifications can enhance activity .

CompoundIC50 (nM)Selectivity
Azumamide C14HDAC1
Azumamide E67HDAC2
Control>200-

Antiviral Activity Assessment

In a recent investigation into antiviral compounds, derivatives synthesized from piperidine frameworks were screened for their ability to inhibit viral infections. One trimeric compound demonstrated an IC50 value of 0.64 ± 0.47 µM against vesicular stomatitis virus (VSV), showcasing significant antiviral potential without cytotoxicity .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c22-19-9-10-23(11-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12,22H2,(H,24,25)

InChI Key

YVLWSGLWBLVBDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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